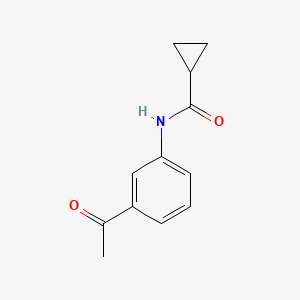

N-(3-acetylphenyl)cyclopropanecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate acid or acid chloride with an amine or other nucleophilic agents. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involves refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Another compound, N-(4-acetylphenyl)quinoline-3-carboxamide, is prepared by reacting quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride, followed by coupling with 4-aminoacetophenone . These methods suggest that the synthesis of "N-(3-acetylphenyl)cyclopropanecarboxamide" could similarly be achieved by acylating the appropriate amine with a corresponding acyl chloride or other acylating agent.

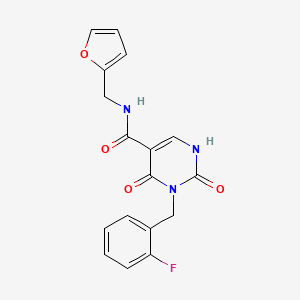

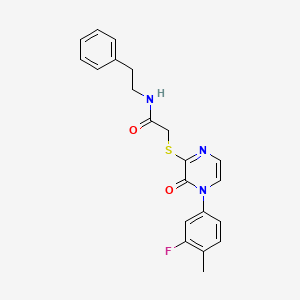

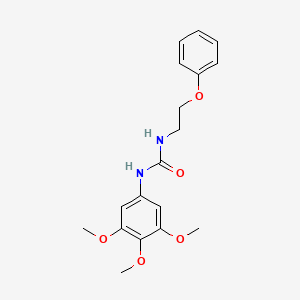

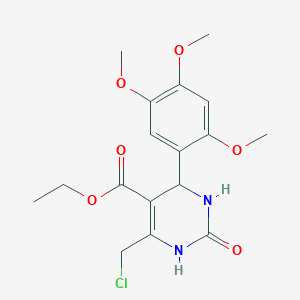

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide exhibits intramolecular N—H···O hydrogen bonds and intermolecular interactions that contribute to structural stabilization . Similarly, N-(4-acetylphenyl)quinoline-3-carboxamide crystallizes in the monoclinic system with hydrogen bond interactions playing a significant role in crystal packing . These findings suggest that "N-(3-acetylphenyl)cyclopropanecarboxamide" would also exhibit specific intramolecular and intermolecular hydrogen bonding that could be analyzed through similar techniques.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds . However, the biological evaluation of these compounds against various enzymes suggests that they can participate in biochemical interactions, potentially through the acetylphenyl moiety or the carboxamide group . The reactivity of such compounds can be inferred from their HOMO/LUMO energy gaps, which indicate the ease of electron transfer during chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their spectroscopic data and theoretical calculations. Density functional theory (DFT) studies provide insights into the electronic properties, such as the energy gap and chemical reactivity descriptors . The Hirshfeld surface analysis is used to investigate intermolecular interactions, which are crucial for understanding the compound's behavior in the solid state . These analyses would be relevant for "N-(3-acetylphenyl)cyclopropanecarboxamide" to predict its physical stability, solubility, and potential interactions with biological targets.

Aplicaciones Científicas De Investigación

Crystal Structure and Spectral Characterization The crystal structure and spectral characterization of N-(3-acetylphenyl)cyclopropanecarboxamide derivatives and similar compounds have been extensively studied. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide exhibited a crystal structure in the monoclinic system with P21/c space group, and its molecular characteristics were analyzed using techniques like FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy. The crystal packing was primarily controlled by hydrogen bond interactions, and the compound's molecular geometry optimizations were conducted using DFT methods, showcasing its potential in various applications (Polo-Cuadrado et al., 2021). Similarly, N-((4-acetylphenyl)carbamothioyl)pivalamide's structure was determined through spectroscopic characterization and single crystal assays. Systematic studies revealed its molecular characteristics and potential in inhibiting various enzymes, indicating its multifaceted applications in scientific research (Saeed et al., 2022).

Molecular Conformation and Stability The conformational preferences of N-(3-acetylphenyl)cyclopropanecarboxamide derivatives have been theoretically examined. Studies on similar compounds, like the N-acetyl-N'-methylamide derivative of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, utilized ab initio HF and DFT methods, providing insights into the conformational impact and stability of such molecules (Casanovas et al., 2003). Furthermore, the quantum mechanical analysis of 1-amino-2,2-diphenylcyclopropanecarboxylic acid revealed minimum energy conformations and the compound's tendency to promote specific molecular conformations, aiding in understanding its structural stability and potential functional applications (Casanovas et al., 2006).

Chemical Reactivity and Biological Evaluation In the realm of biological evaluation, the synthesized derivatives of N-(3-acetylphenyl)cyclopropanecarboxamide and similar compounds have shown significant activity. For instance, studies on the metabolism and hemoglobin adduct formation of acrylamide in humans provided valuable insights into the metabolic pathways and potential therapeutic or toxicological implications of such compounds (Fennell et al., 2005). Moreover, the synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol highlighted the potential medical applications and the significance of understanding the chemical reactivity of such compounds (Lant et al., 2000; Lant et al., 2001).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORAACNFGHERHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)cyclopropanecarboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)